molecular formula C19H15N5O2S2 B2771501 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207047-97-9

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2771501
CAS RN: 1207047-97-9
M. Wt: 409.48
InChI Key: QEOPXILFRVCTIH-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S2 and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Applications

Research in heterocyclic chemistry has led to the synthesis of compounds with thiophene and pyrazole structures, which are studied for their potential as antibiotics and antibacterials. For instance, the synthesis of thiophene-carboxamide derivatives has been explored for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The methodology involves innovative synthetic routes to produce novel derivatives, which are then evaluated for their biological efficacy (Ahmed F. Ahmed et al., 2018; D. Sowmya et al., 2018).

Synthesis and Characterization for Drug Development

The synthesis and characterization of thiophene and pyrazole derivatives also underscore their importance in drug development. Techniques such as FT-IR, 1H-NMR, and mass spectroscopy are employed to elucidate the chemical structures of these compounds, which are crucial steps in developing new pharmacological agents. These studies not only provide insights into the chemical properties of these compounds but also lay the groundwork for further pharmacological evaluations (Ashraf S. Hassan et al., 2014; R. Mohareb et al., 2004).

Antimicrobial and Anticancer Evaluations

Beyond antibacterial applications, thiophene and pyrazole derivatives have been evaluated for their potential in treating cancer and other diseases. Synthesis of such compounds often aims to explore their cytotoxic activities against cancer cells, offering a promising avenue for anticancer drug development. This area of research demonstrates the versatility of thiophene and pyrazole derivatives in addressing a broad spectrum of biological targets (N. Büyükkıdan et al., 2013; G. Senthilkumar et al., 2021).

properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c25-17(21-14-2-4-16(5-3-14)24-8-1-7-20-24)10-15-12-28-19(22-15)23-18(26)13-6-9-27-11-13/h1-9,11-12H,10H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOPXILFRVCTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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